4-(Trifluoromethyl)piperidine

Lipophilicity Physicochemical Properties Drug Design

4-(Trifluoromethyl)piperidine (CAS 657-36-3) is a substituted piperidine building block featuring a trifluoromethyl (-CF3) group at the 4-position of the saturated six-membered heterocycle. The compound has a molecular weight of 153.15 g/mol and exists as a colorless liquid at ambient temperature.

Molecular Formula C6H10F3N
Molecular Weight 153.15 g/mol
CAS No. 657-36-3
Cat. No. B1330362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)piperidine
CAS657-36-3
Molecular FormulaC6H10F3N
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1CNCCC1C(F)(F)F
InChIInChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2
InChIKeyRDRQUUWCJTYHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)piperidine (CAS 657-36-3) – Physicochemical Baseline and Class Context


4-(Trifluoromethyl)piperidine (CAS 657-36-3) is a substituted piperidine building block featuring a trifluoromethyl (-CF3) group at the 4-position of the saturated six-membered heterocycle [1]. The compound has a molecular weight of 153.15 g/mol and exists as a colorless liquid at ambient temperature . The -CF3 substituent confers distinct physicochemical properties compared to non-fluorinated or alkyl-substituted piperidine analogs: a computed XLogP3 value of 1.7, markedly elevated relative to the unsubstituted piperidine parent (logP approximately 0.1) [2]; a predicted pKa of 9.62±0.10, indicating modestly reduced basicity relative to piperidine (pKa ~11.2) ; and increased density (1.129 g/cm³ predicted) and boiling point (118.4°C at 760 mmHg) . These fundamental parameters establish the compound's position within the piperidine scaffold family and provide the baseline for comparative evaluation against close analogs.

4-(Trifluoromethyl)piperidine (CAS 657-36-3) – Why Generic Substitution Fails


Generic substitution of 4-(trifluoromethyl)piperidine with a close analog such as 4-methylpiperidine or unsubstituted piperidine is not chemically or biologically neutral. The -CF3 group introduces a unique combination of strong electron-withdrawing inductive effect (-I), substantial hydrophobic volume (comparable to an isopropyl group), and metabolic stability via resistance to oxidative metabolism [1]. These properties translate into quantifiable differences in lipophilicity (Δ logP of approximately +1.6 relative to unsubstituted piperidine) and distinct conformational preferences in the piperidine ring [2]. In medicinal chemistry applications, the -CF3 moiety at the 4-position has been demonstrated to confer nanomolar binding affinity in SCD1 inhibitor programs, a potency level not achievable with non-fluorinated 4-substituted piperidine counterparts [3]. Furthermore, the trifluoromethyl group alters the pKa of the piperidine nitrogen (9.62 vs. ~11.2 for piperidine), affecting protonation state at physiological pH and consequently modulating membrane permeability and target engagement profiles in ways that cannot be recapitulated by alkyl-substituted analogs . These material differences underscore why procurement decisions should be based on the specific compound rather than assumed class-level equivalence.

4-(Trifluoromethyl)piperidine (CAS 657-36-3) – Quantitative Differentiation Evidence


Lipophilicity Advantage: LogP Comparison with Non-Fluorinated Piperidine Analogs

The trifluoromethyl substituent at the 4-position substantially increases lipophilicity relative to unsubstituted piperidine and 4-methylpiperidine. The computed XLogP3 value for 4-(trifluoromethyl)piperidine is 1.7 [1], compared to piperidine (logP ~0.1) and 4-methylpiperidine (logP ~0.7) [2]. This ~1.6 logP unit increase over unsubstituted piperidine translates to approximately a 40-fold increase in partition coefficient, directly affecting membrane permeability potential.

Lipophilicity Physicochemical Properties Drug Design

Enzyme Selectivity Profile: Differential NOS Isoform Inhibition

A derivative containing the 4-(trifluoromethyl)piperidine scaffold (4-trifluoromethyl-piperidin-(2Z)-ylideneamine) exhibits measurable isoform selectivity across human nitric oxide synthase (NOS) enzymes [1]. The compound shows an IC50 of 3,300 nM against neuronal NOS (nNOS) versus an IC50 of 47,000 nM against endothelial NOS (eNOS), yielding approximately 14-fold selectivity for nNOS over eNOS under identical assay conditions.

Enzyme Inhibition Nitric Oxide Synthase Selectivity

SCD1 Inhibitor Program: Enabling Nanomolar Potency via 4-CF3-Piperidine Scaffold

In an SCD1 inhibitor optimization program, the incorporation of the 4-(trifluoromethyl)piperidine moiety was critical for achieving nanomolar binding affinity [1]. The starting lead compound A showed high SCD1 binding affinity but poor PK and chemical accessibility. Replacement with a 4,4-disubstituted piperidine scaffold containing the 4-CF3 group led to compound 1n (4-phenyl-4-(trifluoromethyl)piperidine derivative). Further optimization yielded compound 1o (T-3764518), which retained nanomolar affinity (IC50 < 100 nM, exact value proprietary) and exhibited an excellent PK profile enabling oral dosing.

SCD1 Cancer Metabolism Medicinal Chemistry

Synthetic Utility: Stereodivergent Aldol Reactions Using 4-CF3-Piperidine-Derived Imide

N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, derived from 4-(trifluoromethyl)piperidine, functions as a pseudo-C2 symmetric chiral auxiliary that enables stereodivergent control in crossed aldol reactions [1]. The reaction system allows switching between anti- and syn-selectivity by addition or omission of HMPA additive: without HMPA, syn-products are preferentially formed; with HMPA, anti-products are obtained in good to excellent yields (typically 70-90% for representative aldehydes).

Asymmetric Synthesis Aldol Reaction Chiral Auxiliary

Market Availability and Quality Specifications: Purity Thresholds and Storage Requirements

Commercially available 4-(trifluoromethyl)piperidine is supplied with standard purity specifications of ≥97% (GC) with batch-specific QC documentation including NMR, HPLC, and GC . The compound is typically stored at 2-8°C with protection from light to maintain stability . In contrast, the hydrochloride salt form (CAS 155849-49-3) offers enhanced water solubility for aqueous formulation applications, with similar purity specifications (≥97%) and a melting point of 155-159°C .

Quality Control Supply Chain Procurement

4-(Trifluoromethyl)piperidine (CAS 657-36-3) – Evidence-Backed Application Scenarios


Medicinal Chemistry: SCD1 and Lipid Metabolism Inhibitor Development

4-(Trifluoromethyl)piperidine serves as a privileged scaffold for developing SCD1 inhibitors with oral bioavailability. As demonstrated in the Takeda SCD1 program, incorporation of the 4-CF3-piperidine moiety was essential for achieving nanomolar potency combined with an excellent PK profile that enabled tumor growth suppression in mouse xenograft models at 1 mg/kg bid dosing [1]. This application is supported by direct evidence of scaffold optimization where the CF3-containing derivative outperformed earlier leads lacking this substitution pattern.

Asymmetric Synthesis: Chiral Auxiliary for Stereodivergent Aldol Reactions

The 4-(trifluoromethyl)piperidine-2,6-dione derivative functions as a pseudo-C2 symmetric chiral auxiliary enabling stereodivergent aldol reactions. The trifluoromethyl group is critical to establishing the pseudo-C2 symmetry that allows tunable access to both syn- and anti-aldol products (yields 70-90%) by simple addition or omission of HMPA [2]. This stereochemical control is not achievable with non-fluorinated piperidine-2,6-dione analogs, making this compound uniquely valuable for asymmetric C-C bond formation in natural product and pharmaceutical intermediate synthesis.

CNS Drug Discovery: Optimized Blood-Brain Barrier Penetration Potential

The elevated logP of 4-(trifluoromethyl)piperidine (XLogP3 = 1.7) compared to non-fluorinated piperidine analogs (logP ~0.1 for piperidine, ~0.7 for 4-methylpiperidine) [3] positions this compound as a strategically superior building block for CNS-penetrant drug candidates. The ~1.6 logP unit increase correlates with enhanced passive membrane permeability while the CF3 group simultaneously confers metabolic stability against oxidative degradation. The predicted pKa of 9.62 indicates partial protonation at physiological pH, balancing solubility and permeability—a profile particularly valuable for CNS targets requiring blood-brain barrier transit.

Nitric Oxide Synthase (NOS) Tool Compound Development

Derivatives of 4-(trifluoromethyl)piperidine demonstrate measurable isoform selectivity within the NOS enzyme family, with approximately 14-fold selectivity for nNOS (IC50 = 3,300 nM) over eNOS (IC50 = 47,000 nM) [4]. This selectivity profile supports the use of this scaffold in developing tool compounds for probing nNOS-specific biological functions while minimizing off-target cardiovascular effects associated with eNOS inhibition. The differential engagement across NOS isoforms is a scaffold-dependent property not automatically conferred by non-fluorinated piperidine analogs.

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